N-Demethylclindamycin

Description

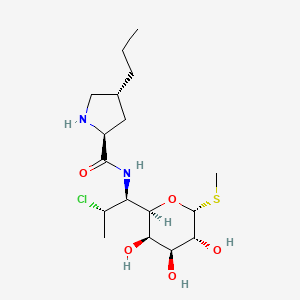

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBHHHCDEYATPY-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-45-4 | |

| Record name | N-Demethylclindamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLCLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of N Demethylclindamycin Formation

Enzymatic N-Demethylation of Clindamycin (B1669177)

In humans, the transformation of clindamycin into N-demethylclindamycin is a metabolic process largely carried out in the liver and intestines. fda.govfda.gov This conversion is facilitated by a specific family of enzymes.

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4, CYP3A5)

The primary drivers of clindamycin's N-demethylation are the cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP3A4 is the major enzyme responsible for this metabolic step, with CYP3A5 playing a lesser role. fda.govmpa.sepfizer.com These enzymes catalyze the removal of a methyl group from the clindamycin molecule, resulting in the formation of this compound. drugbank.com This process is considered a minor metabolic pathway for clindamycin, with the major metabolite being clindamycin sulfoxide (B87167). fda.govmpa.sepfizer.com The activity of these CYP enzymes can be influenced by various factors, including co-administered drugs that can either inhibit or induce their function, thereby affecting the plasma concentrations of clindamycin. fda.govmpa.se

Investigations in Hepatic and Intestinal Microsomal Systems

Studies utilizing human liver and intestinal microsomes have been instrumental in elucidating the metabolic fate of clindamycin. fda.govfda.gov These in vitro experiments have confirmed that clindamycin is predominantly metabolized by CYP3A4, with a minor contribution from CYP3A5, to form both clindamycin sulfoxide and this compound. fda.govfda.govpfizer.com Research using liver microsomes has shown a correlation between CYP3A-catalyzed activity and the formation of clindamycin sulfoxide. nih.gov Furthermore, the inhibition of CYP3A4 with specific inhibitors like ketoconazole (B1673606) significantly reduces the S-oxidation of clindamycin. nih.govresearchgate.net These microsomal studies provide a foundational understanding of the enzymatic processes that lead to the generation of this compound in the body. researchgate.net

Microbial Biotransformation Routes

Beyond human metabolism, certain microorganisms are capable of transforming clindamycin into its N-demethylated form. This biotransformation highlights the diverse metabolic capabilities of microbes.

Identification of Streptomyces Species and Fungi in N-Demethylation

Several microbial species have been identified for their ability to N-demethylate clindamycin. Notably, fermentations of Streptomyces punipalus have been shown to produce this compound. researchgate.net In addition to Streptomyces, various species of fungi have also demonstrated the capacity to convert clindamycin into this compound. researchgate.net The fungus Cunninghamella elegans is another microorganism that has been noted for its N-demethylation capabilities. researchgate.net

Comparative Analysis of Microbial Conversion Products (e.g., Clindamycin Sulfoxide)

The biotransformation of clindamycin by different microbial species can yield different primary metabolites. For instance, while Streptomyces punipalus primarily produces this compound, Streptomyces armentosus predominantly yields clindamycin sulfoxide. researchgate.net Some species of streptomycetes and fungi can produce a mixture of both this compound and clindamycin sulfoxide. researchgate.net This demonstrates that the specific metabolic output can vary depending on the microorganism involved. Another transformation product observed in cultures of Streptomyces coelicolor is clindamycin 3-phosphate, which results in the inactivation of the antibiotic. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Protein Synthesis Inhibition

The primary mechanism of action for lincosamide antibiotics, including clindamycin (B1669177) and by extension its active metabolites, is the disruption of protein synthesis within bacterial cells through interaction with the ribosome.

The parent compound, clindamycin, functions by binding exclusively to the 50S subunit of the bacterial ribosome. nih.gov This interaction occurs at or near the peptidyl transferase center (PTC), the region responsible for catalyzing peptide bond formation. nih.govnih.gov

Chemical footprinting experiments have identified specific nucleotides within the 23S rRNA component of the 50S subunit that are protected by clindamycin binding. These include nucleotides A2451 and A2602 in the A-site of the PTC, as well as A2058 and A2059 near the entrance of the polypeptide exit tunnel. nih.gov This binding interferes with the correct positioning of aminoacyl-tRNA and obstructs the growing peptide chain, thereby inhibiting the elongation phase of protein synthesis. nih.gov While direct footprinting studies for N-Demethylclindamycin are not available, its demonstrated antimicrobial efficacy suggests a similar mode of interaction with the 50S ribosomal subunit. eur.nl

The antimicrobial activity of this compound has been directly compared to its parent compound, clindamycin, providing insight into its efficacy as a protein synthesis inhibitor. A 2023 study assessed the in vitro activity of both compounds against clinical isolates of Staphylococcus species. The findings demonstrated that this compound exhibits antimicrobial activity comparable to that of clindamycin against susceptible strains. eur.nl

Effects on Mammalian Cell Processes

There is no specific information available from the performed searches regarding the in vitro inhibition of DNA synthesis in eukaryotic cells by this compound.

Dedicated cytotoxicological investigations of this compound in mammalian cell culture models were not identified in the performed searches.

Antimicrobial Spectrum and Potency in Vitro

Comparative Antibacterial Activity against Susceptible Strains

Recent studies have begun to elucidate the intrinsic antibacterial properties of N-Demethylclindamycin, particularly against Gram-positive cocci.

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. In a 2023 study by Vandesijpe et al., the MICs of this compound were determined for a collection of clindamycin-susceptible Staphylococcus species. The findings from this research provide valuable insight into the activity of this metabolite.

The study reported the following MIC distribution for this compound against clindamycin-susceptible Staphylococcus isolates:

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of N-Demethylclindamycin Analogs

While specific research detailing the synthesis of a wide array of this compound analogs is limited, the design principles are largely extrapolated from the extensive studies on its parent compound, clindamycin (B1669177), and other lincosamides. The synthesis of this compound analogs would theoretically start with the this compound scaffold, identified as U-26767A. The primary focus of analog design involves modifications at key positions of the molecule, namely the pyrrolidine (B122466) ring and the sugar moiety.

The general synthetic strategy for creating lincosamide analogs involves the coupling of a modified amino acid moiety with the sugar portion, methyl α-thiolincosaminide. For this compound analogs, this would entail the synthesis of various substituted proline derivatives, which are then coupled with the sugar.

Key areas for structural modification on the this compound scaffold include:

The Pyrrolidine Ring: Modifications to the alkyl substituent at the C-4 position of the proline ring have been a major focus in lincosamide research. Introducing different alkyl or functional groups can influence the lipophilicity and, consequently, the cell permeability and antimicrobial activity of the compound.

The N-1' Position: The absence of the methyl group at the N-1' position in this compound provides a unique opportunity for derivatization. Introduction of various substituents at this position could modulate the compound's interaction with the bacterial ribosome, potentially leading to enhanced activity or a different spectrum of activity.

The C-7 Position of the Sugar Moiety: The substitution at the C-7 position is a critical determinant of lincosamide activity. The 7(S)-chloro substitution in clindamycin significantly enhances its antibacterial potency compared to lincomycin (B1675468), which has a 7(R)-hydroxyl group. The design of this compound analogs would likely explore alternative substitutions at this position to further optimize activity.

The synthesis of these analogs would employ established methods of peptide coupling and functional group interconversion, tailored to the specific requirements of the target molecules.

Evaluation of Structural Modifications on Antimicrobial Efficacy

The antimicrobial efficacy of any newly synthesized this compound analog would be evaluated through in vitro susceptibility testing against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC) is the standard metric used to quantify the potency of these compounds. Based on extensive research on clindamycin and other lincosamides, the following structure-activity relationships can be inferred for potential this compound analogs.

| Compound/Analog | Key Structural Modification | Impact on Antimicrobial Efficacy |

| Lincomycin | 7(R)-hydroxyl group | Baseline activity |

| Clindamycin | 7(S)-chloro substitution | Significantly enhanced activity compared to lincomycin |

| Pirlimycin (B1678455) | C-4 ethylpipecolamide instead of N-propylhygric acid | Similar in vitro activity to clindamycin but greater in vivo potency |

| Hypothetical Analog 1 | Modification at the N-1' position of this compound | Potential for altered ribosomal binding and activity spectrum |

| Hypothetical Analog 2 | Variation of the C-4 alkyl chain on the pyrrolidine ring | Modulation of lipophilicity and cell penetration |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Research on clindamycin analogs has demonstrated that even subtle changes to the molecule can have a profound impact on its antimicrobial profile. For instance, the replacement of the N-propylhygric acid portion of clindamycin with a (2S-cis)-4-ethylpipecolamide moiety resulted in the compound pirlimycin. While pirlimycin exhibits in vitro antibacterial activity nearly identical to clindamycin, it is significantly more active in vivo against a range of pathogens. This highlights the importance of considering pharmacokinetic properties in addition to raw antimicrobial potency during analog design.

Implications for Novel Lincosamide Derivative Design

The SAR studies of lincosamides, including the foundational understanding derived from clindamycin and the potential for this compound derivatization, provide crucial insights for the design of the next generation of these antibiotics. The primary goals for future lincosamide development include:

Broadening the Spectrum of Activity: While potent against many Gram-positive bacteria, the activity of lincosamides against Gram-negative organisms is limited. Future design efforts could focus on modifications that enhance penetration through the outer membrane of Gram-negative bacteria.

Overcoming Resistance: The emergence of resistance, often through modification of the ribosomal target site, is a significant challenge. Novel analogs could be designed to have altered binding modes that are less susceptible to existing resistance mechanisms.

Improving Pharmacokinetic and Safety Profiles: The development of derivatives with improved oral bioavailability, longer half-lives, and reduced side effects remains a key objective.

The this compound scaffold, with its available nitrogen for substitution, presents a promising starting point for creating libraries of novel lincosamide derivatives. By systematically exploring modifications at the N-1', C-4, and C-7 positions, and evaluating their impact on antimicrobial activity, ribosomal binding, and pharmacokinetic properties, it may be possible to develop new lincosamide antibiotics that can effectively address the growing threat of antimicrobial resistance.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For N-Demethylclindamycin, several chromatographic methods have been optimized to achieve high resolution and accurate quantification, particularly in biological fluids like plasma and cerebrospinal fluid (CSF).

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. An established HPLC assay allows for the simultaneous determination of clindamycin (B1669177) and its N-demethylated metabolite. sci-hub.seasm.org In one such method, separation is achieved using a Supelcosil ABZ-LC, C18 column. sci-hub.se This type of column chemistry permits reverse-phase chromatography without the need for an organic modifier in the mobile phase, which simplifies mobile phase preparation and improves peak shape and separation. nih.govresearchgate.net

The mobile phase typically consists of a mixture of acetonitrile (B52724) and a sodium dihydrogen phosphate (B84403) (NaH2PO4) buffer, for instance, in a 55:45 ratio at a pH of 4.97, with a flow rate of 0.5 ml/min. sci-hub.se Sample preparation from plasma or CSF involves a liquid-liquid extraction step, for example, using diethyl ether after alkalinization of the sample with sodium hydroxide. sci-hub.seasm.org Detection of the compound is performed using ultraviolet (UV) detectors. core.ac.uknih.govnih.gov

The validation of these HPLC methods demonstrates their reliability. The lower limit of quantitation for this compound has been established at 0.2 mg/liter. sci-hub.seasm.org The precision of the assay is determined through interday and intraday analyses at various quality control concentrations. sci-hub.seasm.orgnih.gov

Table 1: Interday and Intraday Precision of HPLC Assay for this compound (NDC) in Plasma Data sourced from a study determining this compound concentrations at quality control sample levels of 0.25, 2.5, and 7.5 mg/liter. asm.orgnih.gov

| Analyte | Matrix | Precision Type | Concentration (mg/L) | Precision Value (%) |

|---|---|---|---|---|

| NDC | Plasma | Interday | 0.25 | 20.3 |

| NDC | Plasma | Interday | 2.5 | 7.7 |

| NDC | Plasma | Interday | 7.5 | 2.4 |

| NDC | Plasma | Intraday | 0.25 | 7.8 |

| NDC | Plasma | Intraday | 2.5 | 7.7 |

Table 2: Interday and Intraday Precision of HPLC Assay for this compound (NDC) in Cerebrospinal Fluid (CSF) Data sourced from a study determining this compound concentrations at quality control sample levels of 0.25, 2.5, and 7.5 mg/liter. asm.orgnih.gov

| Analyte | Matrix | Precision Type | Concentration (mg/L) | Precision Value (%) |

|---|---|---|---|---|

| NDC | CSF | Interday | 0.25 | 15.2 |

| NDC | CSF | Interday | 2.5 | 8.2 |

| NDC | CSF | Interday | 7.5 | 8.7 |

| NDC | CSF | Intraday | 0.25 | 12.0 |

| NDC | CSF | Intraday | 2.5 | 11.0 |

Despite the validated sensitivity of the assay, in some clinical studies, this compound was not detectable in any of the plasma or CSF samples analyzed. nih.govresearchgate.netnih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV methods. mdpi.com This technique is particularly valuable for quantifying low concentrations of analytes in complex biological matrices. While many published LC-MS/MS methods focus on the parent drug, clindamycin, the principles are directly applicable to its metabolites. nih.govresearchgate.net The development of these methods sometimes involves the synthesis of related compounds from this compound. nih.govresearchgate.net For instance, deuterated internal standards, which are crucial for accurate quantification in LC-MS/MS, can be synthesized via the N-demethylation of clindamycin followed by a subsequent alkylation step. nih.govresearchgate.net

Specific applications of LC-MS/MS for the direct analysis of this compound have been documented, often in conjunction with advanced sample preparation techniques. nih.gov For example, this compound has been successfully quantified in human whole blood and tissue samples using HPLC coupled to a triple quadrupole mass spectrometer (QqQ-MS). nih.gov

Gas Chromatography (GC) is a powerful analytical technique, but its application is generally limited to volatile and thermally stable compounds. sigmaaldrich.comperkinelmer.com this compound, like many pharmaceutical compounds, is not inherently suitable for direct GC analysis due to its low volatility and the presence of polar functional groups (hydroxyl and amine groups) that can cause poor chromatographic performance. jfda-online.comsemanticscholar.org

To overcome these limitations, chemical derivatization is a necessary prerequisite for GC analysis. jfda-online.comsemanticscholar.orggcms.cz This process modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comgcms.cz Common derivatization strategies for compounds with active hydrogen atoms, such as those in this compound, include:

Silylation: This reaction replaces the active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group. The use of fluorinated anhydrides can create derivatives that are highly responsive to electron capture detectors (ECD), enhancing sensitivity. jfda-online.com

The derivatized this compound can then be separated on a capillary GC column and detected using a mass spectrometer (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern of the derivative. mdpi.comnih.gov The optimization of the derivatization reaction, including reagent choice, reaction time, and temperature, is critical for achieving reproducible and accurate results. nih.govnih.gov

Immunoassays for Specific Detection

Immunoassays utilize the highly specific binding between an antibody and an antigen to detect and quantify substances. These methods can offer high throughput and sensitivity for specific analytes.

A radioimmunoassay (RIA) was developed to measure clindamycin in serum extracts with greater accuracy than microbiological assays. oup.comnih.gov A key motivation for developing this RIA was the minimal cross-reactivity with the this compound metabolite, which could interfere with less specific methods. oup.comnih.gov

The development of this assay provides a significant example of the use of this compound as a starting material in creating essential reagents. Specifically, the radiolabeled tracer required for the assay, [N-methyl-3H]clindamycin, was synthesized from this compound hydrochloride. oup.com The synthesis involved a reaction of this compound with formaldehyde, followed by reduction with sodium borohydride, which introduces the tritiated methyl group. oup.com This demonstrates the critical role of this compound in the development of a highly specific analytical tool for its parent compound. oup.comsemanticscholar.org

Novel Sample Preparation and Detection Methods (e.g., Solid-Phase Microextraction)

Advances in sample preparation are aimed at miniaturization, automation, and the reduction of solvent use, leading to greener and more efficient analytical workflows. nih.govnih.gov

Solid-Phase Microextraction (SPME) is a solventless sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.govbohrium.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix onto the fiber coating. nih.gov

SPME has been successfully applied to the analysis of this compound in biological samples. nih.gov In one research application, a C18-coated SPME fiber was used for the extraction of this compound from human whole blood and tissue samples. nih.gov Following the extraction and concentration step, the analyte was desorbed from the fiber and analyzed by HPLC-QqQ-MS. nih.gov This combination of a novel, solvent-free sample preparation method with a highly sensitive detection system represents a modern approach to the bioanalysis of this compound.

Molecular Basis of Bacterial Resistance in the Context of N Demethylation

Ribosomal Methylation (e.g., erm Gene) and its Impact on Lincosamide Resistance Phenotypes

The predominant mechanism of resistance to lincosamides, as well as macrolides and streptogramin B antibiotics (an association known as the MLSB phenotype), is the modification of the antibiotic's target site on the bacterial ribosome. frontiersin.org This modification is typically mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. nih.govmsu.ru

These enzymes are rRNA methylases that add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli) within the 23S rRNA component of the large 50S ribosomal subunit. msu.ru This methylation alters the conformation of the ribosomal peptidyl transferase center, which is the binding site for lincosamide antibiotics. frontiersin.orgmsu.ru The structural change reduces the affinity of the drug for its target, preventing it from inhibiting protein synthesis and thereby conferring resistance. msu.ru

The expression of erm genes can be either constitutive or inducible. frontiersin.org

Constitutive MLSB Resistance (cMLSB): In this phenotype, the methylase enzyme is produced continuously, leading to resistance to both macrolides and lincosamides, even when the bacteria are not exposed to the antibiotic. Isolates with this phenotype are resistant to both erythromycin (B1671065) and clindamycin (B1669177) in standard susceptibility tests. nih.gov

Inducible MLSB Resistance (iMLSB): Here, the erm gene is expressed only in the presence of an inducing agent, which is typically a macrolide antibiotic like erythromycin. frontiersin.orgnih.gov In the absence of an inducer, the bacteria appear susceptible to lincosamides such as clindamycin. However, exposure to a macrolide triggers the production of the methylase, leading to subsequent resistance to clindamycin. nih.gov This phenomenon can be identified in laboratories by the "D-test," where a D-shaped zone of inhibition is observed around the clindamycin disk adjacent to an erythromycin disk. nih.gov

Several classes of erm genes have been identified, with ermA, ermB, and ermC being the most frequently encountered in staphylococcal infections. nih.govnih.gov The prevalence of these genes can vary significantly depending on the bacterial species and geographical location. nih.gov

| Gene Class | Associated Phenotype | Mechanism of Action | Commonly Found In |

|---|---|---|---|

| ermA | Inducible or Constitutive MLSB | Dimethylation of 23S rRNA at A2058 | Staphylococcus aureus (often on transposon Tn554) nih.gov |

| ermB | Inducible or Constitutive MLSB | Dimethylation of 23S rRNA at A2058 | Staphylococcus spp., Streptococcus spp. nih.govekb.eg |

| ermC | Primarily Inducible MLSB, can be Constitutive | Dimethylation of 23S rRNA at A2058 | Staphylococcus spp. (often plasmid-mediated) nih.govnih.gov |

| cfr | Multi-drug Resistance (PhLOPSA) | Methylation of 23S rRNA at A2503 | Staphylococcus spp. msu.runih.gov |

Efflux Pump Mechanisms and Their Modulation by Lincosamides

A second major strategy employed by bacteria to resist antibiotics is the active extrusion of the drug from the cell via efflux pumps. reactgroup.org These are transmembrane proteins that recognize and transport a wide range of structurally diverse compounds, including antibiotics like lincosamides, out of the bacterial cytoplasm. reactgroup.orgnih.gov By lowering the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its ribosomal target in sufficient quantities to inhibit bacterial growth. reactgroup.org

Several families of efflux pumps contribute to antibiotic resistance. In the context of lincosamide resistance, particularly in Gram-positive bacteria like Staphylococcus aureus, the ATP-binding cassette (ABC) transporter superfamily is highly relevant. frontiersin.org Genes such as msrA (macrolide-streptogramin resistance) and vga (virginiamycin resistance) encode for such pumps. frontiersin.orgnih.gov The MsrA pump specifically exports macrolides and type B streptogramins, leading to a resistance phenotype known as MSB, where bacteria are resistant to erythromycin but remain susceptible to clindamycin. frontiersin.org Other pumps, encoded by genes like lsa (lincosamide-streptogramin A), confer resistance to lincosamides and streptogramin A. frontiersin.orgnih.gov

The expression of these pumps can be intrinsic or can be induced upon exposure to antibiotics. nih.gov Some studies suggest an energy-dependent reduction in clindamycin uptake in certain bacterial strains, which is likely attributable to the activity of efflux pumps. nih.gov The modulation of efflux pump expression and activity is a complex process, often regulated by transcriptional regulators that can be induced by the presence of specific substrates, including the antibiotics themselves. nih.govaimspress.com While N-demethylclindamycin is a known metabolite of clindamycin, its specific role as either a substrate or an inducer of these efflux systems is not well characterized compared to the parent compound.

| Pump/Gene | Pump Family | Substrate(s) | Resistance Phenotype |

|---|---|---|---|

| MsrA | ABC Transporter | 14- and 15-membered Macrolides, Streptogramin B | MSB |

| Vga(A) | ABC Transporter | Streptogramin A, Lincosamides, Pleuromutilins | LSA |

| LmrS | Major Facilitator Superfamily (MFS) | Lincomycin (B1675468), various biocides and dyes | Lincosamide Resistance nih.gov |

| AdeABC | Resistance-Nodulation-Division (RND) | Macrolides/Lincosamides, Aminoglycosides, Fluoroquinolones, and others | Multi-drug Resistance nih.gov |

Enzymatic Inactivation Pathways and Metabolite Stability

Beyond target modification and efflux, bacteria can achieve resistance by producing enzymes that chemically modify and inactivate antibiotic molecules. mdpi.com For lincosamides, the primary mechanism of enzymatic inactivation is nucleotidylation, carried out by lincosamide nucleotidyltransferases (Lnu enzymes), which are encoded by lnu genes. nih.govnih.govmdpi.com

These enzymes catalyze the transfer of a nucleotide monophosphate (e.g., from ATP) to a hydroxyl group on the lincosamide molecule. nih.gov This structural modification renders the antibiotic unable to bind to the bacterial ribosome, thus neutralizing its activity. nih.gov This resistance mechanism is specific to lincosamides and does not affect macrolides, resulting in an L-phenotype of resistance. frontiersin.org

Studies on specific Lnu enzymes have shown differences in their activity towards various lincosamides. For instance, one investigation revealed that clindamycin is a better substrate for the Lin enzyme from Staphylococcus epidermidis than its parent compound, lincomycin. nih.gov In cultures of strains harboring this enzyme, the concentration of clindamycin dropped below the inhibitory level within the first four hours of incubation, demonstrating rapid and effective inactivation. nih.gov

The stability of this compound, a primary metabolite of clindamycin, in the presence of these inactivating enzymes has not been extensively detailed. However, its structural similarity to the parent compound suggests it would also be susceptible to enzymatic inactivation. Pharmacokinetic studies have noted that this compound can be difficult to detect or is found at very low concentrations in plasma and cerebrospinal fluid in some patient populations, indicating that its in vivo stability and concentration might be limited compared to clindamycin. nih.govnih.govsci-hub.se This low concentration could mean that it plays a less significant role in the induction of or selection for resistance compared to the more abundant parent drug.

| Enzyme (Gene) | Enzyme Class | Mechanism of Action | Affected Antibiotics |

|---|---|---|---|

| Lnu(A) / Lnu(B) | Lincosamide Nucleotidyltransferase | Adenylation (Nucleotidylation) of the antibiotic | Lincomycin, Clindamycin nih.govmdpi.com |

| Various | Aminoglycoside-modifying enzymes | Acetylation, Phosphorylation, or Adenylation | Aminoglycosides mdpi.com |

| Various | β-lactamases | Hydrolysis of the β-lactam ring | β-lactam antibiotics mdpi.com |

| CAT | Chloramphenicol acetyltransferases | Acetylation of hydroxyl groups | Chloramphenicol mdpi.com |

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Undiscovered Metabolic Pathways and Enzymes

A comprehensive understanding of the metabolic fate of N-Demethylclindamycin is crucial for predicting its efficacy, potential interactions, and the role it plays as a bioactive metabolite of its parent compound, clindamycin (B1669177). While it is established that this compound is a minor metabolite formed through the action of cytochrome P450 enzymes, significant knowledge gaps remain, presenting key areas for future investigation.

Current knowledge indicates that clindamycin is metabolized primarily by CYP3A4 and to a lesser extent by CYP3A5, leading to the formation of this compound and clindamycin sulfoxide (B87167). dermatologytimes.comasm.orgnih.gov However, the complete metabolic cascade, including further biotransformation of this compound itself and the enzymes involved, is not fully characterized. The majority of the parent drug is excreted as what are currently categorized as "inactive metabolites," yet the specific structures and metabolic pathways leading to these compounds are largely undefined. nih.govnih.gov

| Metabolic Aspect | Current Understanding | Future Research Questions |

| Primary Metabolism | This compound is a minor metabolite of Clindamycin, formed by CYP3A4 and CYP3A5. dermatologytimes.comasm.orgnih.gov | What other enzymes or isoforms contribute to the demethylation process? What is the rate and extent of this compound formation in different populations? |

| Secondary Metabolism | The subsequent metabolic fate of this compound is not well-defined. | What are the primary routes of metabolism for this compound itself? Are there further phase I or phase II conjugation reactions? |

| Enzymology | Primarily CYP3A4 and CYP3A5 are implicated. dermatologytimes.comasm.orgnih.gov | What is the role of other CYP enzymes or non-P450 enzymes (e.g., FMOs) in its biotransformation? |

| Excretion Products | A significant portion of the parent drug is excreted as unidentified "bioinactive metabolites". nih.govnih.gov | What are the chemical structures of these currently uncharacterized metabolites? Do they possess any residual biological activity or potential for toxicity? |

| Microbiota Influence | The role of gut microbiota in metabolizing lincosamides is an emerging area of interest. nih.gov | Can intestinal bacteria metabolize this compound, and what are the resulting products? How does this interaction affect the host microbiome? |

High-Throughput Screening for Novel this compound-Like Agents

The discovery of novel antibiotics is a critical strategy to combat escalating resistance. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries to identify new molecules with desired biological activity. azolifesciences.comdrugtargetreview.com For this compound-like agents, HTS can be employed to find new compounds that inhibit bacterial protein synthesis, the primary mechanism of action for lincosamides. nih.govwikipedia.org

Future HTS campaigns can be designed around several principles. Cell-free translation assays, utilizing bacterial ribosomal preparations, can directly screen for inhibitors of protein synthesis. asm.orgnih.gov These assays can be miniaturized and automated to test hundreds of thousands of compounds efficiently. azolifesciences.com Another approach is whole-cell screening, where compound libraries are tested against a panel of clinically relevant bacteria. drugtargetreview.com To specifically identify compounds with a lincosamide-like mechanism, reporter gene assays can be developed where the expression of a reporter protein is dependent on ribosomal function.

The source of compounds for these screens is also a key consideration. Beyond traditional synthetic small molecule libraries, efforts can focus on natural product libraries, as these have historically been a rich source of antibiotics. semanticscholar.org Furthermore, the modular nature of lincosamides, consisting of a sugar moiety and an amino acid portion, lends itself to component-based synthesis. nih.gov This allows for the creation of diverse, focused libraries of this compound analogs where specific parts of the molecule are systematically varied to explore the structure-activity relationship (SAR). nih.govacs.org The goal is to identify novel scaffolds or modifications that not only retain potent antibacterial activity but also evade existing resistance mechanisms. nih.gov

| Screening Strategy | Description | Advantages | Key Considerations |

| Target-Based Screening | Utilizes cell-free systems (e.g., bacterial ribosome preparations) to directly measure the inhibition of protein synthesis. asm.orgnih.gov | Directly interrogates the molecular target; high throughput; minimizes issues of compound permeability. | May miss compounds requiring cellular metabolism for activation; potential for false positives that disrupt assay components. |

| Phenotypic (Whole-Cell) Screening | Tests compound libraries for their ability to inhibit the growth of whole bacterial cells. drugtargetreview.com | Identifies compounds with actual antibacterial activity, accounting for cell uptake and efflux; can discover novel mechanisms. | Mechanism of action is not immediately known; can be confounded by non-specific cytotoxicity. |

| Reporter Gene Assays | Employs engineered bacterial strains where a reporter signal (e.g., luciferase) is linked to protein synthesis. Inhibition of translation leads to a measurable decrease in the signal. asm.org | Provides a specific readout for protein synthesis inhibition in a cellular context; suitable for HTS. | Requires development and validation of specific reporter strains. |

| Fragment-Based Screening | Screens libraries of low-molecular-weight chemical fragments to identify those that bind to the ribosomal target. Hits can then be grown or linked to create more potent molecules. | Explores chemical space more efficiently; can lead to novel scaffolds with high ligand efficiency. | Hits have low initial affinity, requiring significant medicinal chemistry follow-up. |

Computational Approaches for Drug Design and Resistance Prediction

Computational, or in silico, methods are indispensable in modern drug discovery, offering ways to rationalize experimental findings, predict molecular interactions, and guide the design of new therapeutic agents. youtube.com For this compound and related lincosamides, these approaches are critical for designing novel derivatives that can overcome resistance and for predicting how new mutations might affect drug efficacy. nih.gov

A primary mechanism of resistance to lincosamides involves mutations in the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit where these drugs bind. dermatologytimes.comnih.gov Molecular dynamics (MD) simulations can be used to model the interaction between this compound and the bacterial ribosome at an atomic level. These simulations can reveal why specific mutations, such as the common A2058G alteration, reduce the binding affinity of the drug, thereby conferring resistance. nih.gov By understanding these structural and energetic details, researchers can rationally design new analogs.

Structure-based drug design (SBDD) uses the three-dimensional structure of the drug target—in this case, the bacterial ribosome—to design molecules that bind with high affinity and specificity. usf.edu Using crystal structures of clindamycin bound to the ribosome, computational chemists can design new this compound-like molecules with modified functional groups intended to form new, favorable interactions within the binding site or to be less susceptible to steric hindrance from resistance-conferring mutations. nih.govresearchgate.net Molecular docking can be used to virtually screen thousands of potential new structures for their predicted binding affinity before they are synthesized, saving time and resources. researchgate.net

Furthermore, computational tools can be used to predict the emergence of resistance. By analyzing the genomes of resistant bacterial strains, it is possible to identify genes associated with resistance. frontiersin.orgnih.govnih.gov In silico methods can then model the effect of the protein products of these genes (e.g., efflux pumps or drug-modifying enzymes) on this compound. This predictive capability is crucial for anticipating future resistance trends and for designing drugs that are less likely to be affected. researchgate.netmdpi.com

| Computational Method | Application for this compound | Potential Outcomes |

| Molecular Docking | Virtually screening libraries of clindamycin derivatives against the 23S rRNA binding site. researchgate.net | Prioritization of novel compounds for synthesis and testing; identification of key binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound bound to both wild-type and mutant ribosomes (e.g., A2058G). nih.gov | Understanding the atomic-level basis of resistance; revealing how mutations alter binding site conformation and drug stability. |

| Structure-Based Drug Design (SBDD) | Rationally designing new analogs based on the 3D structure of the ribosomal binding pocket to improve potency and evade resistance. nih.govusf.edu | Novel this compound-like molecules with predicted activity against resistant strains. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structures of a series of analogs with their antibacterial activity. | Predicting the activity of unsynthesized compounds; identifying key chemical features required for potency. |

| Genomic Analysis / Resistome Prediction | Analyzing bacterial genomes to identify known and potential new resistance genes (e.g., efflux pumps, modifying enzymes). frontiersin.orgnih.gov | Predicting susceptibility of different bacterial species; informing the design of compounds less prone to efflux or inactivation. |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the purity and stability of N-Demethylclindamycin in preclinical studies?

- Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify purity, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Stability studies should follow International Council for Harmonisation (ICH) guidelines, including accelerated degradation testing under varying pH, temperature, and light conditions. Report detailed protocols, equipment specifications, and validation parameters (e.g., limit of detection, recovery rates) to ensure reproducibility .

Q. How can researchers detect and quantify this compound in biological matrices (e.g., plasma, tissue)?

- Answer : Employ validated LC-MS/MS protocols with isotopically labeled internal standards (e.g., deuterated this compound) to minimize matrix effects. Preclinical studies in rats demonstrate the utility of bioautographic thin-layer chromatography (TLC) for preliminary metabolite identification . Cross-validate results with in vivo pharmacokinetic sampling at multiple time points to account for metabolite persistence .

Q. What experimental designs ensure reproducibility in studies investigating this compound’s pharmacokinetics?

- Answer : Adhere to NIH preclinical reporting guidelines, including detailed descriptions of animal models (e.g., strain, age, sex), dosing regimens, and sampling intervals. Use power analysis to determine sample sizes and include control groups to account for inter-individual variability. Statistical plans should predefine primary endpoints (e.g., AUC, half-life) and methods for handling outliers .

Advanced Research Questions

Q. How can conflicting data on this compound’s contribution to antibacterial activity be resolved?

- Answer : Conduct a systematic review using PRISMA guidelines to aggregate preclinical and clinical evidence . Perform sensitivity analyses to evaluate study heterogeneity (e.g., differences in bacterial strains, assay conditions). Validate findings using isogenic bacterial knockout models to isolate the metabolite’s mechanism of action .

Q. What strategies are effective for integrating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) properties into predictive models?

- Answer : Develop compartmental PK models using nonlinear mixed-effects modeling (NONMEM) software, incorporating data on metabolite persistence from rat studies . Apply in vitro-in vivo extrapolation (IVIVE) to account for tissue-specific metabolism. Validate models with clinical data from infected patient cohorts, adjusting for covariates like renal/hepatic function .

Q. How can researchers design mechanistic studies to differentiate this compound’s activity from parent clindamycin?

- Answer : Use RNA sequencing or proteomics to compare bacterial responses to clindamycin vs. its metabolite. Pair this with time-kill assays to assess concentration-dependent effects. For in vivo validation, employ pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC) in infection models, ensuring rigorous blinding and randomization .

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in heterogeneous populations?

- Answer : Apply Bayesian hierarchical models to accommodate population variability, incorporating covariates like age, comorbidities, and genetic polymorphisms. Use bootstrap resampling to estimate confidence intervals for EC50 values. Pre-register analysis plans to mitigate post hoc bias .

Methodological Resources

- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 tool) and meta-analysis of preclinical data .

- Analytical Validation : Refer to FDA CMC guidelines for drug substance characterization and stability testing .

- Preclinical Reporting : Use ARRIVE 2.0 checklists alongside NIH standards to ensure transparency in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.